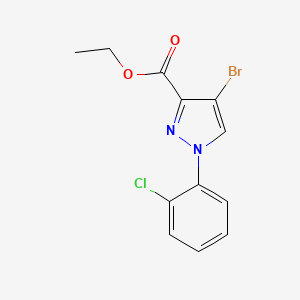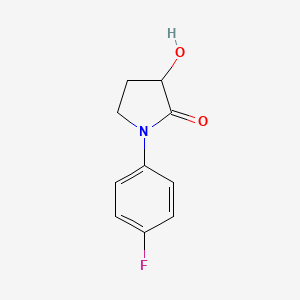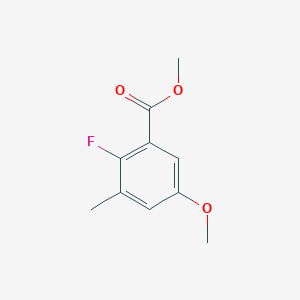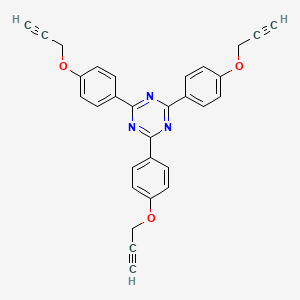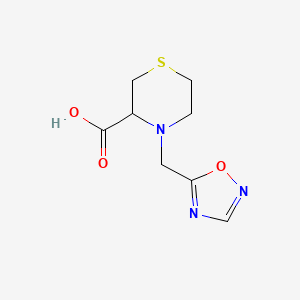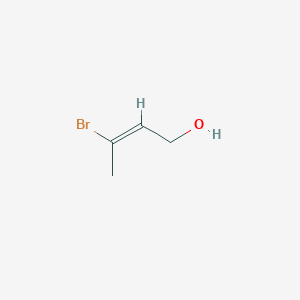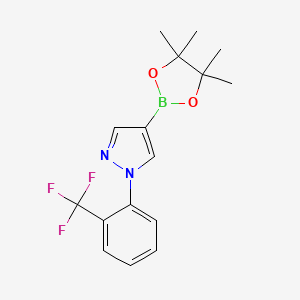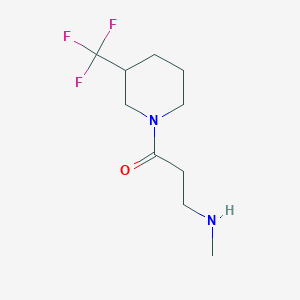
3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Propanone Moiety: The propanone moiety is attached through a condensation reaction with a suitable ketone precursor.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylamino)-1-(3-chloropiperidin-1-yl)propan-1-one
- 3-(Methylamino)-1-(3-fluoropiperidin-1-yl)propan-1-one
- 3-(Methylamino)-1-(3-bromopiperidin-1-yl)propan-1-one
Uniqueness
The presence of the trifluoromethyl group in 3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C10H17F3N2O |
|---|---|
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
3-(methylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H17F3N2O/c1-14-5-4-9(16)15-6-2-3-8(7-15)10(11,12)13/h8,14H,2-7H2,1H3 |
InChI-Schlüssel |
WCTBRFQZOYRZJL-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(=O)N1CCCC(C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



